molecular formula C10H13NS2 B2684968 methyl N-(4-methylbenzyl)carbamodithioate CAS No. 866152-83-2

methyl N-(4-methylbenzyl)carbamodithioate

Cat. No.: B2684968
CAS No.: 866152-83-2
M. Wt: 211.34
InChI Key: QWNYWOCCYWORJB-UHFFFAOYSA-N
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Description

Methyl N-(4-methylbenzyl)carbamodithioate: is an organic compound with the molecular formula C10H13NS2 It is a derivative of carbamodithioic acid and is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylbenzyl group attached to the carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methylbenzyl)carbamodithioate typically involves the reaction of 4-methylbenzylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction scheme is as follows:

    Reaction of 4-methylbenzylamine with carbon disulfide: This step forms the intermediate 4-methylbenzyl dithiocarbamate.

    Alkylation with methyl iodide: The intermediate is then alkylated with methyl iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methylbenzyl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl N-(4-methylbenzyl)carbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-(4-methylbenzyl)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(benzyl)carbamodithioate
  • Methyl N-(2-methylbenzyl)carbamodithioate
  • Methyl N-(3-methylbenzyl)carbamodithioate

Uniqueness

Methyl N-(4-methylbenzyl)carbamodithioate is unique due to the presence of the 4-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl N-[(4-methylphenyl)methyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNYWOCCYWORJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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